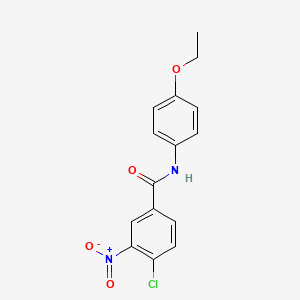![molecular formula C14H20Cl2N2O B5599891 2-(4-chlorophenyl)-N-[2-(1-pyrrolidinyl)ethyl]acetamide hydrochloride](/img/structure/B5599891.png)
2-(4-chlorophenyl)-N-[2-(1-pyrrolidinyl)ethyl]acetamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenyl)-N-[2-(1-pyrrolidinyl)ethyl]acetamide hydrochloride, also known as CHP or Etizolam, is a thienodiazepine derivative that is commonly used as a research chemical. It is a benzodiazepine analog that has been found to have similar pharmacological effects to benzodiazepines, such as anxiolytic, sedative, hypnotic, and muscle relaxant properties.
Mecanismo De Acción
The exact mechanism of action of 2-(4-chlorophenyl)-N-[2-(1-pyrrolidinyl)ethyl]acetamide hydrochloride is not fully understood, but it is believed to act on the gamma-aminobutyric acid (GABA) neurotransmitter system in a similar manner to benzodiazepines. This compound enhances the binding of GABA to its receptors, leading to an increase in the inhibitory effects of GABA on neuronal activity. This results in a decrease in anxiety, sedation, and muscle relaxation.
Biochemical and Physiological Effects
This compound has been found to have anxiolytic, sedative, hypnotic, and muscle relaxant effects in animal models and human studies. It has also been found to have anticonvulsant properties and to be effective in treating insomnia and anxiety disorders. However, this compound has been shown to have negative effects on memory and cognitive function, and can cause drowsiness, dizziness, and impaired coordination.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(4-chlorophenyl)-N-[2-(1-pyrrolidinyl)ethyl]acetamide hydrochloride in lab experiments is its similarity to benzodiazepines, which allows for the investigation of the pharmacological effects of benzodiazepine analogs. However, one limitation is its potential for abuse and dependence, which may affect the validity of research results.
Direcciones Futuras
Future research on 2-(4-chlorophenyl)-N-[2-(1-pyrrolidinyl)ethyl]acetamide hydrochloride could focus on its potential therapeutic uses in the treatment of anxiety disorders, insomnia, and muscle spasms. Additionally, studies could investigate the potential for developing new benzodiazepine analogs with improved efficacy and reduced side effects. Finally, research could focus on the long-term effects of this compound use, including its potential for abuse and dependence.
Métodos De Síntesis
The synthesis of 2-(4-chlorophenyl)-N-[2-(1-pyrrolidinyl)ethyl]acetamide hydrochloride involves the reaction of 2-(4-chlorophenyl)acetic acid with 2-(1-pyrrolidinyl)ethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then hydrolyzed with hydrochloric acid to give the final product, this compound hydrochloride.
Aplicaciones Científicas De Investigación
2-(4-chlorophenyl)-N-[2-(1-pyrrolidinyl)ethyl]acetamide hydrochloride is commonly used as a research chemical in the field of pharmacology and neuroscience. It is used to study the pharmacological effects of benzodiazepine analogs and to investigate the mechanisms of action of these compounds. This compound has been found to have anxiolytic, sedative, hypnotic, and muscle relaxant properties, and has been used in studies on anxiety disorders, insomnia, and muscle spasms.
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-N-(2-pyrrolidin-1-ylethyl)acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O.ClH/c15-13-5-3-12(4-6-13)11-14(18)16-7-10-17-8-1-2-9-17;/h3-6H,1-2,7-11H2,(H,16,18);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKQADDHNGASRJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCNC(=O)CC2=CC=C(C=C2)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2,6-dimethyl-4-(2-oxo-1-pyrrolidinyl)benzyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5599818.png)
![2-(4-fluorophenyl)-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)acetamide](/img/structure/B5599824.png)
![N-(3-chlorophenyl)-3-[(trifluoroacetyl)amino]benzamide](/img/structure/B5599838.png)
![7-fluoro-2-methyl-4-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}quinoline](/img/structure/B5599852.png)
![4-{[(4'-methyl-4-biphenylyl)oxy]acetyl}morpholine](/img/structure/B5599860.png)

![4-(4,6-dimethyl-2-pyrimidinyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B5599885.png)
![3,7-di-2-furoyl-5-nitro-1,3,7-triazabicyclo[3.3.1]nonane](/img/structure/B5599892.png)
![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)-N-(4-pyridinylmethyl)methanesulfonamide](/img/structure/B5599895.png)
![4-{[(2-ethoxyphenoxy)acetyl]amino}benzoic acid](/img/structure/B5599900.png)
![N-[(2,4-dimethylphenyl)(3-pyridinyl)methyl]-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5599909.png)
![(1S*,5R*)-3-[(4,6-dimethyl-3-pyridinyl)carbonyl]-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5599912.png)
